Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

4-(3-Pyridinyl)phenylboronic acid pinacol ester is a boronic ester derivative commonly used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its pyridine moiety enhances stability and reactivity, making it valuable in the synthesis of complex biaryl structures. The pinacol ester group offers improved handling and storage compared to free boronic acids, reducing hydrolysis risks. This compound is particularly useful in pharmaceutical and materials science research, where precise aryl-aryl bond formation is required. Its compatibility with diverse reaction conditions and functional groups makes it a versatile building block for constructing heterocyclic and conjugated systems. The product is typically supplied with high purity to ensure reliable performance in demanding synthetic applications.
4-(3-pyridinyl)phenylboronic acid pinacol ester structure
929203-04-3 structure
Product Name:4-(3-pyridinyl)phenylboronic acid pinacol ester
CAS No:929203-04-3
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
Update Time:2025-06-08

4-(3-pyridinyl)phenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 3-(4-Phenylboronic acid pinacol ester)pyridine
    • 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 4-BIPHENYLCARBOXYLIC ACID
    • Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • AMBA00086
    • BCP22839
    • AM85972
    • BCP9000140
    • OR360136
    • ST24103
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • SY108382
    • SCHEMBL13584589
    • 929203-04-3
    • DTXSID20720990
    • AKOS015919542
    • CS-W021761
    • DS-1669
    • MFCD11973623
    • 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
    • 4-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD11973623
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
    • InChI Key: MMHFCEWVMQXVEV-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 281.15900
  • Monoisotopic Mass: 281.1587090 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4
  • Molecular Weight: 281.2

Experimental Properties

  • Density: 1.09
  • PSA: 31.35000
  • LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(3-pyridinyl)phenylboronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-250mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
250mg
170CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
426CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1310CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-100mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
100mg
86CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T845822-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3 95%
5g
1,186.20 2021-05-17
Matrix Scientific
090440-250mg
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
250mg
$662.00 2023-09-10
Matrix Scientific
090440-1g
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
1g
$1479.00 2023-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-200mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
200mg
83.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1072.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
243.0CNY 2021-08-04

4-(3-pyridinyl)phenylboronic acid pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Reference
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 80 °C
Reference
Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies
Kim, Tae Y.; Digal, Lori; Gardiner, Michael G. ; Lucas, Nigel T. ; Crowley, James D., Chemistry - A European Journal, 2017, 23(60), 15089-15097

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Cesium carbonate Solvents: Ethyl acetate ;  30 h, 35 °C
Reference
Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters
Candish, Lisa; Teders, Michael; Glorius, Frank, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 100 °C
Reference
Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, heated
Reference
Preparation of heterocyclic compounds for organic electroluminescent device
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  120 °C
Reference
Preparation of heterocyclic compounds for organic electric elements
, Korea, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  5 h, reflux
Reference
Compound containing quinoxaline and pyridine groups, and organic electroluminescent device
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Reference
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
Reference
Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands
Yu, Hao ; Li, Jiaqi ; Shan, Chuan ; Lu, Tong ; Jiang, Xin ; et al, Angewandte Chemie, 2021, 60(51), 26523-26527

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
Reference
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ,  1,4-Dioxane ;  30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
Reference
Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them
, Japan, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Reference
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Reference
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

Production Method 15

Reaction Conditions
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; Ma, Biao; Liu, Qi-Sheng; Wang, Mei-Ling; Wang, Zhen-Yu; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Production Method 16

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
Reference
A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation
Zhang, Tao; Luan, Yu-Xin; Lam, Nelson Y. S. ; Li, Jiang-Fei; Li, Yue; et al, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

4-(3-pyridinyl)phenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
Order Number:A10963
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):310.0
Email:sales@amadischem.com

Additional information on 4-(3-pyridinyl)phenylboronic acid pinacol ester

Recent Advances in the Application of 4-(3-Pyridinyl)phenylboronic Acid Pinacol Ester (CAS: 929203-04-3) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-pyridinyl)phenylboronic acid pinacol ester (CAS: 929203-04-3) has recently emerged as a significant building block in chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its pyridine-phenyl hybrid structure, has demonstrated remarkable versatility in medicinal chemistry applications, particularly in the development of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Recent studies have highlighted its unique physicochemical properties that make it particularly suitable for drug discovery applications where both hydrogen bond acceptor capability (via the pyridine nitrogen) and boronic acid-mediated interactions are required.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 929203-04-3 as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The boronic ester moiety was found to significantly enhance the binding affinity to BTK through unique interactions with the kinase's active site, while the pyridinyl group contributed to improved solubility profiles compared to purely phenyl-based analogs. This dual functionality has positioned 4-(3-pyridinyl)phenylboronic acid pinacol ester as a privileged scaffold in kinase inhibitor development.

Recent advances in PROTAC technology have also benefited from the application of this compound. A Nature Chemical Biology publication (2024) described its use as a versatile linker in PROTAC design, where the boronic acid functionality (after deprotection of the pinacol ester) served as an effective warhead for targeting cereblon (CRBN) E3 ubiquitin ligase. The researchers noted that the pyridine nitrogen provided an additional coordination site that enhanced the ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, leading to improved degradation efficiency.

The synthetic utility of 929203-04-3 has been further demonstrated in the development of positron emission tomography (PET) tracers. A recent ACS Medicinal Chemistry Letters article (2024) reported its incorporation into fluorine-18 labeled compounds for imaging applications. The pinacol ester group was found to provide excellent stability during radiolabeling procedures, while subsequent hydrolysis in vivo generated the active boronic acid form capable of specific target binding.

From a chemical biology perspective, the compound's unique properties have enabled new approaches in protein labeling and visualization. A 2024 Chemical Science publication detailed its use in developing fluorescent probes for live-cell imaging of carbohydrate-binding proteins. The boronic acid functionality allowed for reversible binding to cell surface glycans, while the pyridine moiety facilitated additional interactions that improved probe specificity and retention.

Ongoing research continues to explore the potential of 4-(3-pyridinyl)phenylboronic acid pinacol ester in various therapeutic areas. Current clinical-stage compounds derived from this scaffold include candidates for inflammatory diseases, oncology targets, and metabolic disorders. The compound's balanced lipophilicity (LogP ~2.1) and good metabolic stability make it particularly attractive for medicinal chemistry applications where pharmacokinetic optimization is challenging.

Future directions for research involving 929203-04-3 appear promising, with several groups investigating its application in targeted protein degradation beyond PROTACs, including molecular glues and lysosome-targeting chimeras (LYTACs). The compound's versatility in both covalent and non-covalent binding modes, coupled with its favorable drug-like properties, suggests it will remain an important tool in chemical biology and drug discovery efforts for the foreseeable future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
A10963
Purity:99%
Quantity:25g
Price ($):310.0
Email